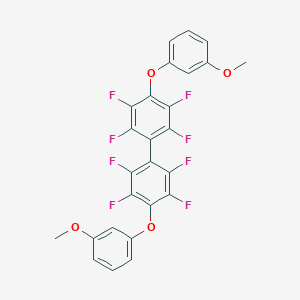
2,2',3,3',5,5',6,6'-octafluoro-4,4'-bis(3-methoxyphenoxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl is a fluorinated biphenyl compound known for its unique chemical properties. The presence of multiple fluorine atoms and methoxyphenoxy groups makes it a compound of interest in various scientific fields, including materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl typically involves the reaction of octafluorobiphenyl with 3-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atoms.
科学的研究の応用
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings and polymers.
作用機序
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with proteins and other biomolecules, potentially altering their function. The methoxyphenoxy groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the methoxyphenoxy groups, making it less versatile in certain applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with different functional groups, used in different contexts.
Uniqueness
The presence of both fluorine atoms and methoxyphenoxy groups in 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl makes it unique. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C26H14F8O4 |
|---|---|
分子量 |
542.4g/mol |
IUPAC名 |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]benzene |
InChI |
InChI=1S/C26H14F8O4/c1-35-11-5-3-7-13(9-11)37-25-21(31)17(27)15(18(28)22(25)32)16-19(29)23(33)26(24(34)20(16)30)38-14-8-4-6-12(10-14)36-2/h3-10H,1-2H3 |
InChIキー |
FFYHJGYKEHQIKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
正規SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















